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Compound of Interest

Compound Name: SRI-29329

Cat. No.: B610988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of SRI-29329, a

potent inhibitor of the Cdc2-like kinase (CLK) family. By comparing its activity with other known

CLK inhibitors against a broad panel of human kinases, this document serves as a valuable

resource for researchers investigating the therapeutic potential and off-target effects of this

compound class. All data is presented in a clear, comparative format, supported by detailed

experimental methodologies and visual aids to facilitate interpretation.

Selectivity Profile of SRI-29329 and Comparative
Compounds
SRI-29329 is a specific inhibitor of CLK1, CLK2, and CLK4, with reported IC50 values of 78

nM, 16 nM, and 86 nM, respectively. It demonstrates a modest selectivity for CLK2 over CLK1

and CLK4 and notably lacks significant activity against cyclin-dependent kinases CDK1, 4, and

6. To provide a broader context for its selectivity, the following table compares the inhibitory

activity of SRI-29329 with other well-characterized CLK inhibitors, TG003 and KH-CB19, and

presents the extensive kinase screening data for SM08502, a structurally distinct CLK inhibitor.

The data for SM08502 is derived from a KINOMEscan™ screen against a panel of 466

kinases, offering a comprehensive overview of its on- and off-target activities.
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Kinase
Family

Kinase
SRI-29329
IC50 (nM)

TG003 IC50
(nM)

KH-CB19
IC50 (nM)

SM08502 %
Inhibition @
1µM

CMGC CLK1 78 20 19.7 99

CLK2 16 200 - 100

CLK3 - >10000 530 98

CLK4 86 15 - 100

DYRK1A - - - 100

DYRK1B - - - 100

DYRK2 - - - 100

DYRK3 - - - 97

CDK1 >10000 - - 42

CDK2 - - - 68

CDK4 >10000 - - 15

CDK5 - - - 71

CDK6 >10000 - - 11

GSK3A - - - 88

GSK3B - - - 84

MAPK1

(ERK2)
- - - 14

MAPK3

(ERK1)
- - - 11

MAPK8

(JNK1)
- - - 41

MAPK14

(p38a)
- - - 66
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TK ABL1 - - - 36

EGFR - - - 11

ERBB2 - - - 21

FLT3 - - - 96

KIT - - - 88

MET - - - 23

SRC - - - 45

AGC AKT1 - - - 10

PKA - - - 19

ROCK1 - - - 55

ROCK2 - - - 49

CAMK CAMK1 - - - 84

CAMK2A - - - 33

STE
MAP2K1

(MEK1)
- - - 12

MAP2K2

(MEK2)
- - - 10

PAK1 - - - 28

Other AURKA - - - 25

AURKB - - - 44

PLK1 - - - 29

Note: '-' indicates data not available. The SM08502 data represents the percentage of kinase

activity inhibited at a 1µM concentration.
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The determination of kinase inhibitor selectivity is crucial for understanding its biological effects.

The following is a detailed methodology for a common biochemical assay used for kinase

profiling.

ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of

ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.

Materials:

Kinase of interest

Substrate specific to the kinase

SRI-29329 or other test compounds

ATP

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

ADP-Glo™ Reagent (Promega)

Kinase Detection Reagent (Promega)

White, opaque 96- or 384-well plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of SRI-29329 and control compounds in the

appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept

constant and typically below 1%.

Kinase Reaction Setup:

Add 5 µL of kinase solution (containing the kinase in reaction buffer) to each well of the

assay plate.
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Add 2.5 µL of the test compound dilution or vehicle control to the appropriate wells.

Incubate for 10-15 minutes at room temperature to allow for compound binding to the

kinase.

Initiate the kinase reaction by adding 2.5 µL of a solution containing both the substrate and

ATP in reaction buffer. The final ATP concentration should be at or near the Km for each

specific kinase.

Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a

predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure

the reaction is within the linear range.

Termination and ATP Depletion:

Add 10 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase

reaction and depletes the remaining unconsumed ATP.

Incubate the plate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation:

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated in the kinase reaction into ATP and contains luciferase and luciferin to produce

a luminescent signal proportional to the amount of ADP.

Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal

to stabilize.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

Calculate the percentage of inhibition for each compound concentration relative to the

vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

Plot the percentage of inhibition against the logarithm of the compound concentration and

fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Signaling Pathway and Experimental Workflow
The primary mechanism of action of CLK inhibitors is the modulation of pre-mRNA splicing

through the phosphorylation of Serine/Arginine-rich (SR) proteins. The following diagrams

illustrate this signaling pathway and a typical experimental workflow for assessing kinase

inhibitor selectivity.
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Caption: CLK-mediated phosphorylation of SR proteins and its inhibition by SRI-29329.
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Experimental Workflow

Start: Compound Library
(e.g., SRI-29329)

Broad Kinase Panel Screening
(e.g., KINOMEscan™ or ADP-Glo™)

Data Acquisition
(% Inhibition or Kd)

Data Analysis
(IC50 determination, Selectivity Profiling)

Hit Validation & Off-Target Identification

Downstream Cellular Assays
(Phenotypic Screening)

Prioritized Hits

End: Selectivity Profile
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Caption: Workflow for determining kinase inhibitor selectivity.
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To cite this document: BenchChem. [SRI-29329: A Comparative Analysis of Kinase
Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610988#sri-29329-selectivity-profile-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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